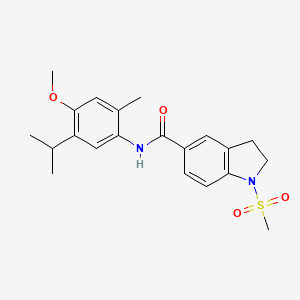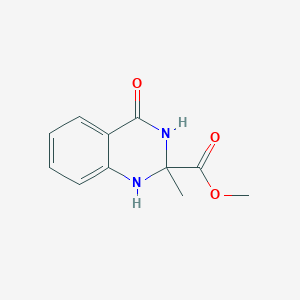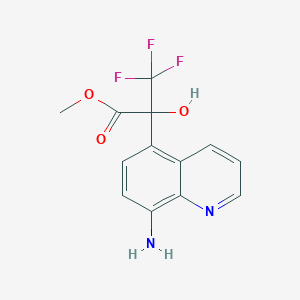![molecular formula C18H17N3O2S2 B11491907 5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491907.png)
5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structural features, including a thiazolopyrimidine core, phenyl groups, and various substituents such as 2-methylprop-2-en-1-yl and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl and alkyl substituents. Common reagents used in these reactions include thioamides, aldehydes, and various alkylating agents. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The phenyl and alkyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolopyrimidine core and the various substituents allows for specific interactions with biological macromolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.
Alkylthiazoles: Compounds with alkyl groups attached to a thiazole ring.
Uniqueness
The uniqueness of 5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Properties
Molecular Formula |
C18H17N3O2S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[3-(2-methylprop-2-enoxy)phenyl]-3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H17N3O2S2/c1-4-8-21-16-14(25-18(21)24)17(22)20-15(19-16)12-6-5-7-13(9-12)23-10-11(2)3/h4-7,9H,1-2,8,10H2,3H3,(H,19,20,22) |
InChI Key |
IDIQKYBUMROKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11491825.png)
![3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide](/img/structure/B11491832.png)
![N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491837.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11491841.png)
![2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11491843.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11491855.png)

![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]piperidine](/img/structure/B11491863.png)
![6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11491868.png)
![1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11491872.png)
![[(4,6-Bis(dimethylamino)-[1,3,5]triazin-2-yl)(cyano)amino]acetic acid, ethyl ester](/img/structure/B11491876.png)

![{2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid](/img/structure/B11491888.png)

